

(R)-DRF053 Dihydrochloride: A Preclinical Technical Guide

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Compound of Interest

Compound Name: (R)-DRF053 dihydrochloride

Cat. No.: B10768303

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-DRF053 dihydrochloride, also identified in the scientific literature as compound 13a, is a potent, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs) and casein kinase 1 (CK1). As a roscovitine-derived 2,6,9-trisubstituted purine, it has demonstrated significant potential in preclinical research, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. This technical guide provides a comprehensive overview of the preclinical findings for **(R)-DRF053 dihydrochloride**, including its inhibitory activity, cellular effects, and the signaling pathways it modulates.

Quantitative Data Summary

The primary preclinical data for **(R)-DRF053 dihydrochloride** focuses on its in vitro inhibitory activity against a panel of protein kinases. The half-maximal inhibitory concentrations (IC₅₀) are summarized below.

Target Kinase	IC50 Value
Casein Kinase 1 (CK1)	14 nM[1]
Cyclin-Dependent Kinase 5/p25 (CDK5/p25)	80 nM[1]
Cyclin-Dependent Kinase 2 (CDK2)	93 - 290 nM[2]
Cyclin-Dependent Kinase 1/cyclin B (CDK1/cyclin B)	220 nM[1]
Cyclin-Dependent Kinase 7 (CDK7)	820 nM[2]
Glycogen Synthase Kinase 3 α/β (GSK3 α/β)	4.1 μ M[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and extension of these preclinical findings.

Kinase Inhibition Assays

The inhibitory activity of **(R)-DRF053 dihydrochloride** against various kinases was determined using in vitro kinase assays.

Objective: To determine the concentration of **(R)-DRF053 dihydrochloride** required to inhibit 50% of the activity of target kinases (IC50).

General Protocol Outline:

- **Reaction Mixture Preparation:** A reaction buffer is prepared containing the purified recombinant kinase, a kinase-specific substrate (e.g., a peptide or protein), and ATP.
- **Compound Dilution:** **(R)-DRF053 dihydrochloride** is serially diluted to a range of concentrations.
- **Kinase Reaction Initiation:** The kinase reaction is initiated by adding the diluted compound or a vehicle control (e.g., DMSO) to the reaction mixture.

- Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
- Detection of Kinase Activity: The extent of substrate phosphorylation is measured. Common methods include:
 - Radiometric Assays: Using [γ -³²P]ATP or [γ -³³P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
 - Luminescence-Based Assays (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is proportional to kinase activity.
 - Fluorescence-Based Assays (e.g., LanthaScreen®): Using fluorescence resonance energy transfer (FRET) to detect the binding of a tracer to the kinase, which is competed by the inhibitor.
- Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to the control. The IC₅₀ value is then determined by fitting the data to a dose-response curve.

Cellular Assay for Amyloid- β (A β) Production

The effect of **(R)-DRF053 dihydrochloride** on the production of amyloid- β peptides was assessed in a cellular model of Alzheimer's disease.

Objective: To evaluate the ability of **(R)-DRF053 dihydrochloride** to inhibit the cellular production of A β .

Cell Line: N2a cells (mouse neuroblastoma cell line) stably expressing the "Swedish" mutant of human amyloid precursor protein (APP), often referred to as N2a-sw or N2a-APP695 cells. These cells are known to produce high levels of A β peptides.

Protocol Outline:

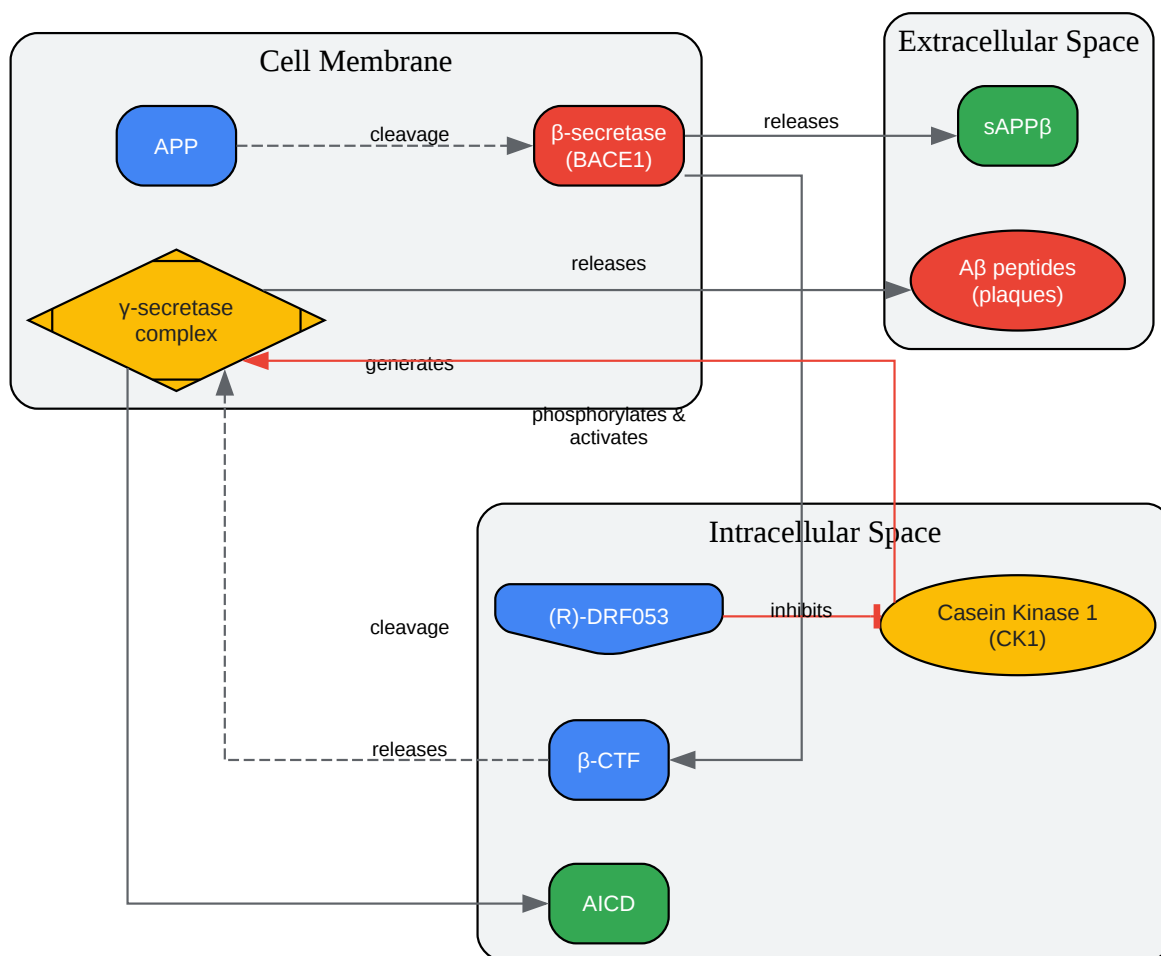
- Cell Culture and Treatment: N2a-sw cells are cultured in appropriate media and plated in multi-well plates. The cells are then treated with various concentrations of **(R)-DRF053 dihydrochloride** or a vehicle control for a specified duration (e.g., 24 hours).

- **Collection of Conditioned Media:** After the treatment period, the cell culture supernatant (conditioned media) is collected.
- **Quantification of A β Peptides:** The levels of A β peptides (commonly A β 40 and A β 42) in the conditioned media are quantified using a sensitive immunoassay, such as a sandwich enzyme-linked immunosorbent assay (ELISA).
- **Data Analysis:** The amount of A β produced in the presence of the compound is compared to the vehicle-treated control to determine the percentage of inhibition.

Signaling Pathway Visualization

CK1-Mediated Regulation of Amyloid Precursor Protein (APP) Processing

(R)-DRF053 dihydrochloride's potent inhibition of CK1 is significant in the context of Alzheimer's disease due to CK1's role in regulating the processing of APP. The following diagram illustrates the amyloidogenic pathway of APP processing and the modulatory role of CK1.

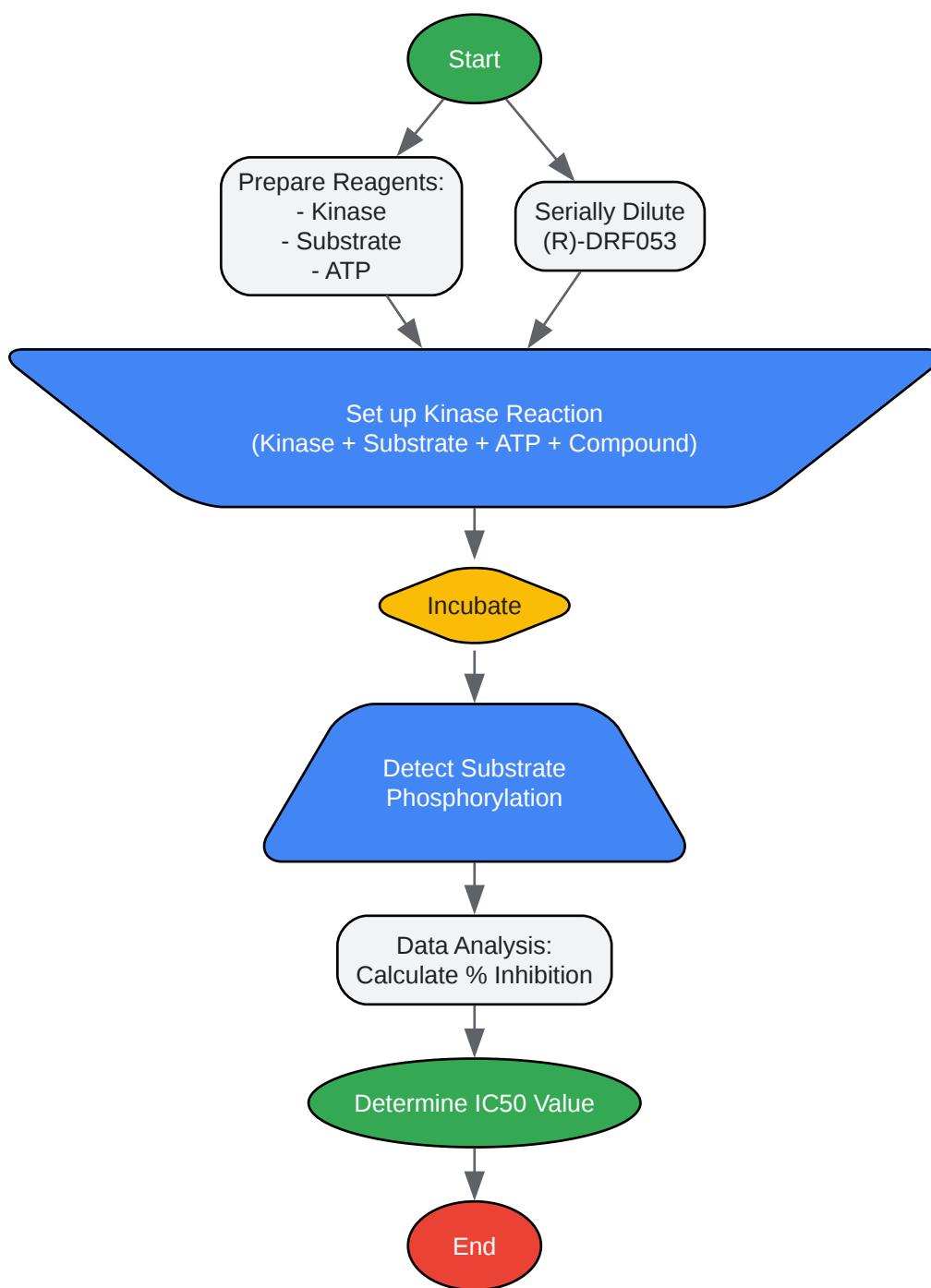


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Caption: CK1 phosphorylation enhances γ -secretase activity, promoting amyloid- β production.

Experimental Workflow for In Vitro Kinase Inhibition Assay

The logical flow of a typical in vitro kinase inhibition assay to determine the IC₅₀ value of a compound is depicted below.



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Caption: Workflow for determining the IC₅₀ of a kinase inhibitor in vitro.

Pharmacokinetics and In Vivo Efficacy

To date, specific preclinical pharmacokinetic (PK) and in vivo efficacy data for **(R)-DRF053 dihydrochloride** have not been reported in the public domain. Studies on the parent compound, roscovitine, have shown that it undergoes rapid metabolism and has a short elimination half-life in both rodents and humans. Further investigation is required to determine the PK profile and in vivo therapeutic potential of **(R)-DRF053 dihydrochloride** in relevant animal models of disease.

Conclusion

(R)-DRF053 dihydrochloride is a potent dual inhibitor of CDKs and CK1 with demonstrated in vitro activity relevant to Alzheimer's disease pathology. Its ability to inhibit CK1 and subsequently reduce the production of amyloid- β in a cellular model highlights its potential as a therapeutic candidate. Further preclinical development, including comprehensive pharmacokinetic profiling and in vivo efficacy studies, is warranted to fully elucidate its therapeutic utility.

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